molecular formula C26H23NO5 B5500927 (4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B5500927
M. Wt: 429.5 g/mol
InChI Key: DUPQARZSTSKFSM-GYHWCHFESA-N
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Description

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,3-dione core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 3-methylphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with maleic anhydride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione is unique due to its specific substitution pattern and the presence of both aromatic and pyrrolidine-2,3-dione moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-16-8-7-11-19(14-16)27-23(18-12-13-20(31-2)21(15-18)32-3)22(25(29)26(27)30)24(28)17-9-5-4-6-10-17/h4-15,23,28H,1-3H3/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPQARZSTSKFSM-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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